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Compound of Interest

Compound Name: Xav-939

Cat. No.: B1684123 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing

XAV-939, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, to induce the

differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The information is intended

for researchers in academia and industry focused on cardiac regeneration, disease modeling,

and drug discovery.

Introduction
The directed differentiation of pluripotent stem cells, including embryonic stem cells (ESCs) and

induced pluripotent stem cells (iPSCs), into cardiomyocytes is a cornerstone of modern

cardiovascular research. A critical signaling pathway governing this process is the Wnt/β-

catenin pathway, which exhibits a biphasic role.[1] Initial activation of Wnt signaling is crucial for

mesoderm induction, while its subsequent inhibition is required for the specification of cardiac

progenitors and their differentiation into mature cardiomyocytes.[1][2]

XAV-939 is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[3] By inhibiting

tankyrase, XAV-939 stabilizes Axin, a key component of the β-catenin destruction complex.

This leads to the enhanced degradation of β-catenin, thereby inhibiting the canonical Wnt

signaling pathway.[3][4] The timely application of XAV-939 during PSC differentiation has been
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shown to be a robust method for significantly increasing the yield of functional cardiomyocytes.

[5]

Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is pivotal in controlling cell fate decisions

during embryonic development, including cardiogenesis. In the absence of Wnt ligands, a

destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen

Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and

proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and

LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the disassembly of the

destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to

the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of

target genes. XAV-939 intervenes in this pathway by inhibiting Tankyrase, which normally

promotes the degradation of Axin. By stabilizing Axin, XAV-939 enhances the activity of the β-

catenin destruction complex, leading to reduced Wnt signaling.
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Caption: Mechanism of XAV-939 in the Wnt/β-catenin signaling pathway.

Experimental Protocols
Several protocols have been established for the use of XAV-939 in cardiomyocyte

differentiation, often in combination with other small molecules to precisely modulate key

signaling pathways. Below are two representative protocols.
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Protocol 1: WNT Switch Method for Mouse ESCs
This method involves an initial activation of Wnt signaling to induce mesoderm, followed by

inhibition with XAV-939 to promote cardiac specification.[4]
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Caption: Workflow for the WNT Switch cardiomyocyte differentiation protocol.
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Materials:

Mouse embryonic stem cells (mESCs)

DMEM, IMDM

Fetal Bovine Serum (FBS)

L-Glutamine, NEAA, Sodium Pyruvate, β-mercaptoethanol

LIF (Leukemia Inhibitory Factor)

CHIR99021 (GSK3β inhibitor)

XAV-939

DMSO (vehicle)

Petri dishes, conical tubes, cell culture plates

Procedure:

mESC Culture (Day -2): Culture mESCs on gelatin-coated plates in standard mESC medium

containing LIF.

Embryoid Body (EB) Formation (Day 0): Generate EBs using the hanging drop method.

Resuspend mESCs to a concentration of 2.5 x 10^4 cells/mL in differentiation medium

(IMDM supplemented with 20% FBS, L-Glutamine, NEAA, and β-mercaptoethanol). Pipette

20 µL drops onto the lid of a petri dish. Add PBS to the bottom of the dish to maintain

humidity and incubate for 2 days.

Mesoderm Induction (Day 2): Collect the EBs and transfer them to a new petri dish

containing differentiation medium supplemented with CHIR99021 (typically 3 µM).[4]

Cardiac Specification (Day 4): Remove the CHIR99021-containing medium and replace it

with fresh differentiation medium supplemented with XAV-939 (typically 1 µM).[4]
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Cardiomyocyte Maturation (Day 6 onwards): Remove the XAV-939-containing medium and

culture the EBs in basal differentiation medium. Spontaneously beating areas should

become visible from day 8 onwards.[5]

Analysis (Day 12): The efficiency of differentiation can be quantified by flow cytometry for

cardiac-specific markers like cardiac Troponin T (cTnT).[4]

Protocol 2: Small Molecule-Based Differentiation of
Human iPSCs
This protocol outlines a common strategy for differentiating human iPSCs into cardiomyocytes

using a combination of Wnt activation and inhibition.
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Caption: General workflow for hiPSC to cardiomyocyte differentiation using Wnt modulation.
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Materials:

Human induced pluripotent stem cells (hiPSCs)

Matrigel

mTeSR1 or equivalent maintenance medium

RPMI 1640 medium, B27 supplement (with and without insulin)

CHIR99021

XAV-939

BMP4, bFGF (optional, protocol dependent)

Ascorbic Acid

Procedure:

hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR1 medium.

Mesoderm Induction (Day 0): When cells reach 80-90% confluency, replace the maintenance

medium with RPMI/B27 minus insulin medium containing a Wnt activator like CHIR99021

(e.g., 5 µM). Some protocols may also include BMP4 and bFGF at this stage.[6]

Cardiac Specification (Day 3-6): The timing for introducing the Wnt inhibitor can vary. A

common approach is to replace the medium with RPMI/B27 minus insulin containing XAV-
939 (e.g., 5-10 µM) around day 3 to day 6.[6][7]

Cardiomyocyte Maturation (Day 8 onwards): After the Wnt inhibition phase, switch to

RPMI/B27 with insulin. Beating cells typically appear between days 8 and 13.[6][7]

Analysis: Characterize the differentiated cardiomyocytes by immunofluorescence for markers

such as cTnT and α-actinin, and by real-time PCR for cardiac gene expression.[5][6]

Quantitative Data Summary
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The following tables summarize key quantitative data from published studies using XAV-939 for

cardiomyocyte differentiation.

Table 1: XAV-939 Concentration and Timing

Cell Type
XAV-939
Concentration

Timing of
Application
(Differentiation
Day)

Other Key
Reagents

Reference

Mouse ESCs 1 µM Day 4-6
CHIR99021 (Day

2-4)
[4]

Mouse ESCs Not specified Day 3-5
None (XAV-939

only)
[5]

Human iPSCs 10 µM Day 6-8
CHIR99021,

BMP4, bFGF
[6]

Human iPSCs 5 µM Day 3-8
CHIR99021,

Activin A, BMP4
[7]

Human Cardiac

Progenitor Cells
10 µM Day 0-2 SB431542 [8]

Table 2: Differentiation Efficiency
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Protocol Cell Type
Measurement
Method

Differentiation
Efficiency

Reference

WNT Switch

(CHIR + XAV-

939)

Mouse ESCs FACS (cTnT+) ~86.1% [4]

XAV-939 only Mouse ESCs FACS (cTnT+) ~57.1% [4]

XAV-939 only Mouse ESCs
FACS (α-

actinin+)
~58% [5]

XAV-939 only Mouse ESCs
Spontaneously

Beating EBs
>95% [5]

IWP-2 + XAV-

939 ("1+2+2")
Human iPSCs

Flow Cytometry

(TNNT2+)
~92.6% [9]

IWP-2 + XAV-

939 ("2+2")
Human iPSCs

Flow Cytometry

(TNNT2+)
~84.6% [9]

Troubleshooting and Optimization
Low Differentiation Efficiency:

Cell Density: The initial plating density of PSCs is critical. Optimize the confluency at the

start of differentiation.[10]

Reagent Quality: Ensure the potency of small molecules like XAV-939 and CHIR99021.

Prepare fresh solutions and store them appropriately.[4]

Timing: The temporal window for Wnt activation and inhibition is narrow and crucial. A

time-course experiment to optimize the timing of XAV-939 addition for your specific cell

line is recommended.[5][9]

Cell Death: High concentrations of small molecules can be toxic. If significant cell death is

observed, consider titrating the concentration of XAV-939.
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Variability between Cell Lines: Different PSC lines may respond differently to the same

protocol. It is essential to optimize the protocol for each new cell line.

Conclusion
XAV-939 is a powerful tool for directing the differentiation of pluripotent stem cells into

cardiomyocytes. By effectively inhibiting the Wnt/β-catenin pathway at a critical time point, it

significantly enhances the yield and purity of the resulting cardiomyocyte population. The

protocols and data presented here provide a solid foundation for researchers to implement and

optimize XAV-939-based differentiation strategies for applications in disease modeling, drug

screening, and regenerative medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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